

N-Caffeoylputrescine extraction from plant material protocol.

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Compound of Interest

Compound Name: **N-Caffeoylputrescine**

Cat. No.: **B1232573**

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An Application Note and Protocol for the Extraction of **N-Caffeoylputrescine** from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a phenolic amide found in various plant species, including *Capsicum annuum* (red pepper) leaves, *Nicotiana tabacum* (tobacco), and *Physalis peruviana* (Cape gooseberry).^{[1][2]} This compound and its derivatives have garnered significant interest due to their potential biological activities, notably their antioxidant properties.^[3] As research into the therapeutic potential of natural compounds continues to expand, robust and efficient methods for their extraction and quantification are crucial.

This document provides a detailed protocol for the extraction, purification, and quantification of **N-caffeoyleputrescine** from plant materials. The methodologies described are compiled from established scientific literature to ensure reliability and reproducibility.

Quantitative Data Summary

The yield of **N-caffeoyleputrescine** can vary significantly depending on the plant source, culture conditions, and extraction methodology. The following table summarizes reported yields from different studies.

Plant Material	Culture/Elicitor Condition	Extraction Solvent	Analytical Method	N-Caffeoylputrescine Yield	Reference
Physalis peruviana Hairy Roots	B5 medium, 4% sucrose	70% Methanol	HPLC	6.30 mg/L	[2]
Physalis peruviana Hairy Roots	100 µM Methyl Jasmonate (MeJA)	70% Methanol	HPLC	141.10 mg/L	[2]
Red Pepper (Capsicum annuum) Leaves	Not specified	Ethanol	Not specified	Not explicitly quantified, but identified as a major antioxidative compound	
Saxifraga tangutica	Not specified	Methanol	HPLC	Not explicitly quantified for N-caffeoyleputrescine, but a related compound was isolated	

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of **N-caffeoyleputrescine** from plant material.

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

- Fresh Tissue: Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic processes.[4]
- Drying: Alternatively, air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight.[5]
- Grinding: Grind the frozen or dried tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder to increase the surface area for extraction.[4][5]

Extraction of N-Caffeoylputrescine

This protocol utilizes ultrasound-assisted extraction, a method known for its efficiency.

- Sample Preparation: Weigh 200 mg of the dried and powdered plant material.
- Solvent Addition: Add 2 mL of 70% methanol to the sample.[2] Other solvents such as ethanol, acetone, chloroform, and ethyl acetate have also been reported for the extraction of related compounds.[3][6]
- Ultrasonication: Place the sample in an ultrasonic bath and sonicate at 80°C for 1 hour.[2] This process enhances the extraction by disrupting cell walls.
- Centrifugation: After sonication, centrifuge the mixture at 3000 rpm for 15 minutes to pellet the solid plant debris.[2]
- Supernatant Collection: Carefully collect the supernatant, which contains the extracted **N-caffeoyleputrescine**.
- Repeated Extraction: For exhaustive extraction, repeat the process two more times with the remaining plant pellet, and pool the supernatants.[2]
- Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.[2]

Purification of N-Caffeoylputrescine (Optional)

For the isolation of pure **N-caffeoyleputrescine**, further purification steps such as column chromatography are necessary.

- Column Chromatography: A common approach involves using a polyamide or C18 column. [7][8]
- Elution: The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a polar solvent and gradually increasing the proportion of a less polar solvent (e.g., water to methanol gradient).[8]
- Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing **N-caffeoyleputrescine**.[8]
- Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

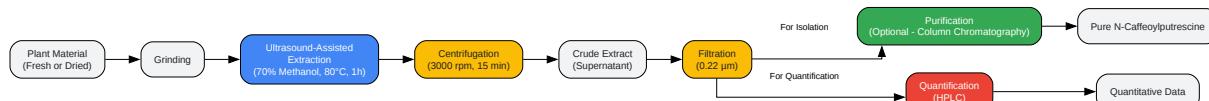
HPLC is a standard method for the quantification of **N-caffeoyleputrescine**.

- Instrumentation: An HPLC system equipped with a C18 column and a UV or mass spectrometer detector.[2]
- Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4]
- Injection Volume: 5-10 μ L.[4]
- Detection: Monitor the elution profile at a wavelength determined by the UV absorbance spectrum of **N-caffeoyleputrescine** or use mass spectrometry for more specific detection.
- Quantification: Prepare a calibration curve using a certified standard of **N-caffeoyleputrescine**. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.[2][4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of **N-Caffeoylputrescine**.

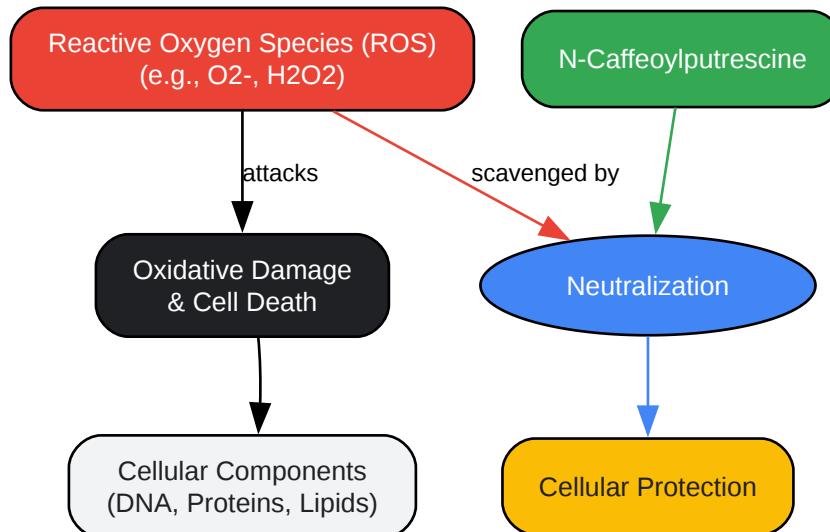


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Caption: Workflow for **N-Caffeoylputrescine** Extraction and Analysis.

Antioxidant Activity Signaling Pathway

N-Caffeoylputrescine exhibits antioxidant activity, which involves the neutralization of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The diagram below provides a simplified overview of this protective mechanism.



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